molecular formula C8H12N2O2 B012461 5-Ethoxy-2-ethylpyrimidin-4(3H)-one CAS No. 103980-62-7

5-Ethoxy-2-ethylpyrimidin-4(3H)-one

Cat. No.: B012461
CAS No.: 103980-62-7
M. Wt: 168.19 g/mol
InChI Key: WKIRQZURYDLAMH-UHFFFAOYSA-N
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Description

4-Pyrimidinol, 5-ethoxy-2-ethyl- is a heterocyclic organic compound with the molecular formula C8H12N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinol, 5-ethoxy-2-ethyl- typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of sodium ethoxide. The reaction mixture is heated under reflux for several hours, followed by acidification to yield the desired product . The general reaction scheme is as follows:

  • Preparation of sodium ethoxide by dissolving sodium in anhydrous ethanol.
  • Addition of ethyl cyanoacetate to the sodium ethoxide solution.
  • Preparation of a second solution of sodium ethoxide and addition of guanidine hydrochloride.
  • Combination of the two solutions and heating under reflux.
  • Acidification of the reaction mixture to precipitate the product.

Industrial Production Methods

Industrial production methods for 4-Pyrimidinol, 5-ethoxy-2-ethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinol, 5-ethoxy-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can yield different substituted pyrimidines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidines, while substitution reactions can produce a variety of alkyl or aryl-substituted pyrimidines.

Scientific Research Applications

4-Pyrimidinol, 5-ethoxy-2-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pyrimidinol, 5-ethoxy-2-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with nucleic acids, influencing processes like DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pyrimidinol, 5-ethoxy-2-ethyl- is unique due to its specific ethoxy and ethyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

103980-62-7

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-ethoxy-2-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O2/c1-3-7-9-5-6(12-4-2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

WKIRQZURYDLAMH-UHFFFAOYSA-N

SMILES

CCC1=NC=C(C(=O)N1)OCC

Canonical SMILES

CCC1=NC=C(C(=O)N1)OCC

Key on ui other cas no.

103980-62-7

Synonyms

5-ethoxy-2-ethyl-3H-pyrimidin-4-one

Origin of Product

United States

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